molecular formula C8H4F2N2O B1436580 6,7-Difluoroquinazolin-4-ol CAS No. 205259-37-6

6,7-Difluoroquinazolin-4-ol

Cat. No.: B1436580
CAS No.: 205259-37-6
M. Wt: 182.13 g/mol
InChI Key: WQQZTVZUFJDYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Difluoroquinazolin-4-ol is an organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of fluorine atoms at the 6 and 7 positions of the quinazolinone ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoroquinazolin-4-ol typically involves the reaction of 2-chloromethyl-4(3H)-quinazolinone with fluorinating agents. One common method includes the use of N-Boc-piperazine and potassium carbonate in ethanol, followed by deprotection with hydrochloric acid in dioxane . The reaction conditions often involve room temperature stirring for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoroquinazolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline form.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like iodine or bromine, nitrating agents like nitric acid.

Major Products

The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolines, and other functionalized derivatives.

Scientific Research Applications

6,7-Difluoroquinazolin-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Difluoroquinazolin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The presence of fluorine atoms enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinazoline: Another quinazolinone derivative with hydroxyl groups at the 4 position.

    6,7-Dichloroquinazolin-4(3H)-one: Similar structure but with chlorine atoms instead of fluorine.

    Quinazolin-4(3H)-one: The parent compound without any substituents.

Uniqueness

6,7-Difluoroquinazolin-4-ol is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6,7-difluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQZTVZUFJDYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440690
Record name 4-hydroxy-6,7-difluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205259-37-6
Record name 4-hydroxy-6,7-difluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4.81 g (27.8 mmol) of commercially available 2-amino-4,5-difluorobenzoic acid in 20 ml of ethanol were added 1.92 ml (19.4 mmol) of piperidine and 2.25 g (27.8 mmol) of 1,3,5-triazine, followed by heating under reflux in an atmosphere of argon for 6.5 hours. After the reaction mixture was allowed to cool to room temperature, the solvent was evaporated. To the residue was added water, and the resulting mixture was neutralized with 4 N hydrochloric acid. The precipitated crystals were collected by filtration, washed with water, and dried to give 4.37 g (86%) of 6,7-difluoro-4(3H)-quinazolone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

38.0 g (0.213 mol) of 2-amino-4,5-difluorobenzoic acid and 44.0 g (0.423 mol) of formamidine acetate were suspended in 300 ml of ethanol. The reaction mixture was subsequently stirred under reflux for 16 h. Conventional work-up gave 33.37 g (Y=84%) of 6,7-difluoro-3H-quinazolin-4-one.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Difluoroquinazolin-4-ol
Reactant of Route 2
Reactant of Route 2
6,7-Difluoroquinazolin-4-ol
Reactant of Route 3
Reactant of Route 3
6,7-Difluoroquinazolin-4-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6,7-Difluoroquinazolin-4-ol
Reactant of Route 5
Reactant of Route 5
6,7-Difluoroquinazolin-4-ol
Reactant of Route 6
Reactant of Route 6
6,7-Difluoroquinazolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.